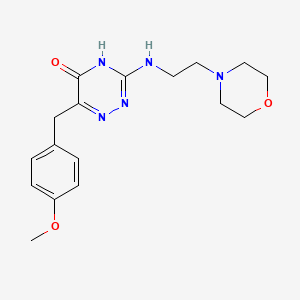
6-(4-methoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic compound with potential scientific research applications. It is a triazine derivative that has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Triazole derivatives, including those similar to the compound , have been synthesized through various chemical reactions involving ester ethoxycarbonylhydrazones and primary amines, among other methods. These compounds are meticulously characterized using spectroscopic and other analytical techniques to confirm their structures and investigate their physical and chemical properties (H. Bektaş et al., 2007; V. V. Dovlatyan et al., 2010).
Antimicrobial Activities
Several studies have explored the antimicrobial properties of triazole derivatives, demonstrating that these compounds exhibit significant activity against a variety of microorganisms. This suggests their potential application in developing new antimicrobial agents (H. Bektaş et al., 2007; S. Vartale et al., 2008).
Biological Evaluation for Anti-inflammatory and Analgesic Agents
Novel derivatives have been synthesized and assessed for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, showcasing their potential as therapeutic agents in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Anticancer Activity
Research into the anticancer properties of triazole derivatives has identified several compounds with promising activity against a panel of cancer cell lines. This indicates the potential of these compounds in cancer therapy, highlighting the importance of further investigation into their mechanisms of action and therapeutic efficacy (O. Bekircan et al., 2008).
Propiedades
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-(2-morpholin-4-ylethylamino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-24-14-4-2-13(3-5-14)12-15-16(23)19-17(21-20-15)18-6-7-22-8-10-25-11-9-22/h2-5H,6-12H2,1H3,(H2,18,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQLNSPIWIGCRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxybenzyl)-3-((2-morpholinoethyl)amino)-1,2,4-triazin-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2384829.png)
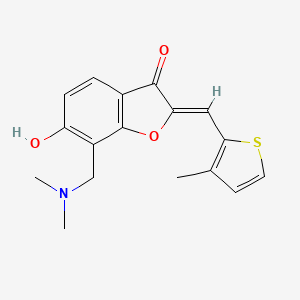
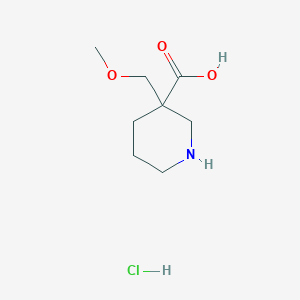
![Allyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2384833.png)
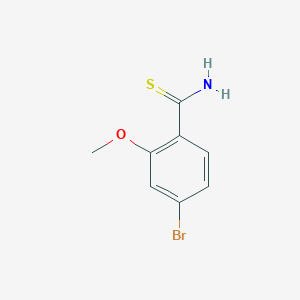
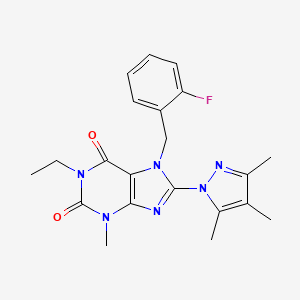
![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)
![7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2384845.png)
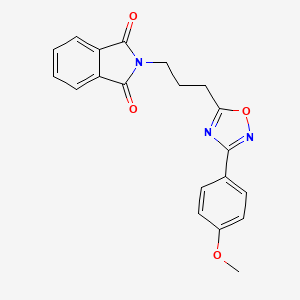
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2384847.png)
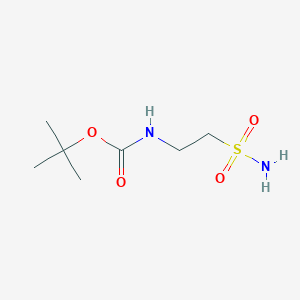
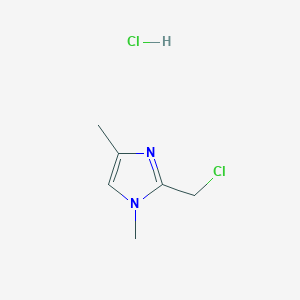
![N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2384851.png)